molecular formula C23H28N4O3 B2727049 N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 941908-67-4

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2727049
CAS RN: 941908-67-4
M. Wt: 408.502
InChI Key: CAJOYFYXMAYJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, also known as MEOPP, is a novel compound that has been gaining attention in scientific research. MEOPP is a piperazine-based compound that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Researchers have synthesized novel compounds derived from "N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide" and related structures, exploring their potential as anti-inflammatory and analgesic agents. These compounds were screened for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects, with some showing high selectivity towards COX-2 inhibition (Abu‐Hashem et al., 2020).
  • Another study focused on indolebutylamines as selective 5-HT(1A) agonists for potential use in mood disorder studies. The research highlighted the importance of the structural combination of indole-alkyl-amine and aryl-piperazine for achieving high receptor specificity and affinity (Heinrich et al., 2004).
  • The development of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrates the compound's versatility in antiviral therapy. Modifications to the aryl and pyridyl moieties led to significant increases in antiviral potency (Romero et al., 1994).

Chemical Modification and Activity Enhancement

  • Efforts to modify the chemical structure of related piperazine-1-carboxamide derivatives have led to the discovery of compounds with improved pharmacological profiles. For example, modifications aimed at overcoming the limitations of a known TRPV1 antagonist resulted in analogs with enhanced analgesic activity and better tolerability (Nie et al., 2020).

Antimicrobial and Antifungal Applications

  • Research on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) has demonstrated its unique ability to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, providing a novel approach to tackling antibiotic resistance (Kim et al., 2011).

properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-3-yl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-29-16-15-27-17-21(20-5-3-4-6-22(20)27)24-23(28)26-13-11-25(12-14-26)18-7-9-19(30-2)10-8-18/h3-10,17H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOYFYXMAYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.